molecular formula C9H8N2O2 B1475457 (5-(Pyridin-3-yl)isoxazol-4-yl)methanol CAS No. 1891192-80-5

(5-(Pyridin-3-yl)isoxazol-4-yl)methanol

Cat. No.: B1475457
CAS No.: 1891192-80-5
M. Wt: 176.17 g/mol
InChI Key: MXIQYGSXZFBYOF-UHFFFAOYSA-N
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Description

(5-(Pyridin-3-yl)isoxazol-4-yl)methanol is a synthetic heterocyclic compound designed for research applications, particularly within medicinal chemistry and drug discovery. This molecule incorporates two privileged pharmacophores—an isoxazole ring and a pyridine moiety—whose hybrids are recognized for exhibiting a diverse range of biological activities. Researchers are exploring such scaffolds for their potential in developing novel therapeutic agents . The core research value of (5-(Pyridin-3-yl)isoxazol-4-yl)methanol lies in its use as a key synthetic intermediate or a final building block. It can be utilized in the construction of more complex molecular architectures, such as coumarin-isoxazole-pyridine hybrids, which have shown promise as potent inhibitors of enzymes like lipoxygenase (LOX), a key target in inflammation and cancer research . The methanol functional group provides a handle for further chemical modification, allowing for conjugation or derivatization to explore structure-activity relationships (SAR). Isoxazole-pyridine hybrids, in general, have been investigated for various biological properties, including anticancer, antioxidant, and anti-acetylcholinesterase activities . The synthesis of such compounds can be achieved through green and efficient methods, including 1,3-dipolar cycloaddition reactions and ultrasound-assisted protocols, which improve reaction kinetics and yield . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1891192-80-5

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

(5-pyridin-3-yl-1,2-oxazol-4-yl)methanol

InChI

InChI=1S/C9H8N2O2/c12-6-8-5-11-13-9(8)7-2-1-3-10-4-7/h1-5,12H,6H2

InChI Key

MXIQYGSXZFBYOF-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=C(C=NO2)CO

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=NO2)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Pyridin-4-yl vs. Pyridin-3-yl Substitution

A key structural analog is (5-(Pyridin-4-yl)isoxazol-4-yl)methanol (CAS: 1894505-00-0), which differs only in the pyridine substitution position (4 vs. 3). This positional isomerism impacts electronic distribution and steric interactions:

  • Electronic Effects : The pyridin-3-yl group directs the nitrogen lone pair into the ring, altering dipole moments compared to the pyridin-4-yl variant.
  • Hydrogen Bonding : The hydroxymethyl group’s spatial orientation relative to the pyridine nitrogen may influence intermolecular interactions in crystal packing or target binding .
Property (5-(Pyridin-3-yl)isoxazol-4-yl)methanol (5-(Pyridin-4-yl)isoxazol-4-yl)methanol
Molecular Formula C₉H₈N₂O₂ C₉H₈N₂O₂
Pyridine Substitution Position 3 Position 4
Hypothetical Solubility Higher polarity (pyridine N proximity) Lower dipole alignment

Functional Group Variations: Hydroxymethyl vs. Thione

The compound 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione () shares a heterocyclic scaffold but replaces the hydroxymethyl group with a thione (-SH) and substitutes pyrimidine for pyridine. Key differences include:

  • Reactivity : The thione group enables nucleophilic substitutions (e.g., alkylation), whereas the hydroxymethyl group is amenable to esterification or oxidation .
  • Biological Activity : Thione derivatives often exhibit antimicrobial properties, while hydroxymethyl-containing compounds may serve as prodrugs or enzyme inhibitors.

Heterocycle Core Comparison: Isoxazole vs. Oxadiazole

2-(5-Amino-3-Methylisoxazol-4-yl)-7-N-Isopropylamino-5-Methyloxazolo[5,4-d]Pyrimidine () incorporates a fused oxazolo-pyrimidine system. Contrasting features:

  • Aromaticity : Isoxazoles are less aromatic than oxadiazoles due to fewer heteroatoms, affecting electron delocalization and stability.
  • Synthetic Routes : The target compound’s synthesis likely involves 1,3-dipolar cycloaddition for isoxazole formation, whereas oxadiazoles (e.g., in ) require carbon disulfide and alkali conditions .

Preparation Methods

Gold(I)-Catalyzed Cyclization and N–O Bond Cleavage Approach

A highly efficient and unique synthetic route involves the use of 4-propargylaminoisoxazoles as starting materials, which undergo gold(I)-catalyzed intramolecular cyclization to form isoxazolopyridines. This intermediate then undergoes a mild base-mediated N–O bond cleavage to yield 3-hydroxy-4-substituted picolinonitriles, which are structurally related to (5-(Pyridin-3-yl)isoxazol-4-yl)methanol derivatives.

Procedure Summary:

  • 3-Aminopyridine is dissolved in an alcohol solvent (e.g., 2,2,2-trifluoroethanol) with an acid such as methanesulfonic acid.
  • Alkyl nitrite (preferably t-butyl nitrite) is added slowly at low temperature (0 °C) to form a diazonium salt intermediate.
  • The diazonium salt is either heated or directly reacted with the alcohol solvent at elevated temperature (50–75 °C) to form the 3-substituted pyridine derivative.
  • Excess solvent or alcohol is removed by distillation or evaporation.

Notes:

  • This method allows for one-pot or two-step procedures.
  • Solvents such as methyl-tertiary-butyl ether or chloroform can be used in combination with alcohols.
  • The process is versatile for preparing various 3-substituted pyridine compounds, including hydroxymethyl derivatives.
Step Reagents/Conditions Temperature Time Outcome
1 3-Aminopyridine + acid + alcohol solvent 0 °C - Formation of diazonium salt
2 Addition of t-butyl nitrite 0 °C - Diazotization
3 Heating or direct reaction with alcohol solvent 50–75 °C - Substitution to 3-substituted pyridine
Workup Removal of solvent/excess alcohol - - Isolation of product

This method is detailed in a patent by Wang et al. (2001).

Metal-Free Microwave-Assisted Synthesis of Isoxazoles

Microwave irradiation has been employed to accelerate the synthesis of 3,5-disubstituted isoxazoles, which can be adapted for preparing hydroxymethyl-substituted isoxazoles.

Procedure Summary:

  • Aryl aldehydes are converted to oximes using hydroxylamine hydrochloride.
  • Oximes are treated with TsN(Cl)Na·3H2O in tert-butyl alcohol to generate nitrile oxide intermediates.
  • Functionalized alkynes are reacted with nitrile oxides under microwave irradiation to form isoxazole rings.
  • Bases such as K2CO3 and catalysts like 18-crown-6 are used to facilitate the reaction.

Advantages:

  • Rapid reaction times.
  • Metal-free conditions.
  • Potential for good yields of isoxazole derivatives.

This approach is reviewed by RSC (2021).

Comparative Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Au(I)-Catalyzed Cyclization + N–O Cleavage 4-Propargylaminoisoxazole, Au(I) catalyst, K2CO3, MeOH High yields, one-pot synthesis Requires gold catalyst, sensitive to substituents
Deep Eutectic Solvent Metal-Free Method Oximes, N-chlorosuccinimide, choline chloride:glycerol, CuSO4, K2CO3 Green chemistry, mild conditions Moderate yields, specific to oxime substrates
Diazonium Salt-Mediated Substitution 3-Aminopyridine, t-butyl nitrite, acid, alcohol solvent Versatile, one-pot or two-step Requires careful temperature control, diazonium salt handling
Microwave-Assisted Metal-Free Synthesis Aryl aldehydes, hydroxylamine HCl, TsN(Cl)Na·3H2O, alkynes, K2CO3 Rapid, metal-free Specialized equipment, substrate scope limitations

Research Findings and Notes

  • The gold(I)-catalyzed method is particularly notable for its efficiency in synthesizing 3-hydroxy-4-substituted picolinonitriles, which are structurally related to (5-(Pyridin-3-yl)isoxazol-4-yl)methanol. The N–O bond cleavage step is critical and requires careful base-mediated conditions to proceed effectively.

  • The green chemistry approach using deep eutectic solvents avoids toxic organic solvents and heavy metals, aligning with sustainable synthesis goals. This method has been successfully applied to related isoxazole derivatives with hydroxymethyl substitution.

  • Diazonium salt chemistry offers flexibility in introducing various substituents on the pyridine ring, including hydroxymethyl groups, via alcohol solvents. This method is well-documented in patents and allows for scalable synthesis.

  • Microwave-assisted synthesis provides a rapid, metal-free alternative for isoxazole ring formation, which can be adapted to prepare hydroxymethyl-substituted isoxazoles, though specific application to (5-(Pyridin-3-yl)isoxazol-4-yl)methanol requires further optimization.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (5-(Pyridin-3-yl)isoxazol-4-yl)methanol, and how can reaction conditions be optimized to improve yield?

  • Answer : The compound is typically synthesized via cyclocondensation reactions between pyridine-3-carbaldehyde derivatives and hydroxylamine intermediates. For example, analogous isoxazole syntheses involve refluxing precursors in ethanol or methanol with catalysts like ammonium acetate . Optimization strategies include:

  • Temperature control : Reactions are often conducted under reflux (70–80°C) to enhance kinetic favorability.
  • Catalyst selection : Acidic or basic conditions (e.g., H₂SO₄ or KOH) can influence cyclization efficiency .
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates, while ethanol facilitates recrystallization .
  • Yield data : Typical yields range from 45–70%, with purification via column chromatography or recrystallization from ethanol/water mixtures .

Q. How can spectroscopic techniques (NMR, FT-IR, MS) confirm the structural integrity of (5-(Pyridin-3-yl)isoxazol-4-yl)methanol?

  • Answer :

  • ¹H NMR : Key signals include the pyridine ring protons (δ 8.5–9.0 ppm, multiplet), isoxazole protons (δ 6.5–7.0 ppm), and the methanol -OH group (δ 4.5–5.0 ppm, broad singlet) .
  • FT-IR : Peaks at 3200–3400 cm⁻¹ (O-H stretch), 1600–1650 cm⁻¹ (C=N stretch), and 1500 cm⁻¹ (aromatic C=C) confirm functional groups .
  • Mass spectrometry : Molecular ion peaks [M+H]⁺ at m/z 189.2 align with the molecular formula C₉H₈N₂O₂ .

Q. What solubility characteristics should researchers consider when designing experiments with this compound?

  • Answer : The compound is sparingly soluble in water but dissolves readily in polar organic solvents (e.g., methanol, DMSO, DMF) due to its hydroxyl and heteroaromatic groups. Solubility

SolventSolubility (mg/mL)
Methanol>50
DMSO>100
Water<1
  • Preferential solvent systems for reactions: Methanol/water (4:1) for recrystallization; DMSO for biological assays .

Advanced Research Questions

Q. How does crystallographic analysis using SHELX software resolve ambiguities in the molecular conformation of (5-(Pyridin-3-yl)isoxazol-4-yl)methanol?

  • Answer : SHELX (e.g., SHELXL, SHELXS) enables refinement of X-ray diffraction data to determine bond angles, torsion angles, and packing interactions. Key findings:

  • Torsion angles : The pyridine and isoxazole rings exhibit a dihedral angle of ~15°, indicating partial conjugation .
  • Hydrogen bonding : The methanol -OH forms intermolecular H-bonds with the pyridine N-atom (distance: 2.8–3.0 Å), stabilizing crystal packing .
  • Implications : Conformational rigidity affects reactivity; the twisted geometry may limit π-π stacking in biological targets .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Answer :

  • Oxidation : The methanol group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄, forming (5-(Pyridin-3-yl)isoxazol-4-yl)carboxylic acid. Kinetic studies show first-order dependence on [KMnO₄] .
  • Nucleophilic substitution : The isoxazole C-3 position is electrophilic; substitution with amines (e.g., piperidine) proceeds via an SNAr mechanism, with rate acceleration under microwave irradiation (70% yield in 2 hrs vs. 24 hrs conventionally) .
  • Side reactions : Competing ring-opening occurs under strong acidic conditions (pH < 2), necessitating pH control .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Answer : SAR data for analogous isoxazole derivatives suggest:

  • Pyridine substitution : Electron-withdrawing groups (e.g., -NO₂ at C-4) enhance antimicrobial activity (MIC: 2–4 µg/mL vs. S. aureus) .
  • Methanol group modification : Esterification (e.g., acetyl) improves lipophilicity (logP increase from 1.2 to 2.5), enhancing blood-brain barrier penetration .
  • Isoxazole ring expansion : Replacement with 1,2,4-oxadiazole increases metabolic stability (t₁/₂ from 2.5 to 6.8 hrs in hepatic microsomes) .

Data Contradictions and Resolution

  • Synthetic yields : Reported yields vary (45–70%) due to differences in purification methods (e.g., column chromatography vs. recrystallization) .
  • Solubility conflicts : Some studies report higher aqueous solubility (5 mg/mL) at pH 6.5, likely due to protonation of the pyridine N-atom .

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